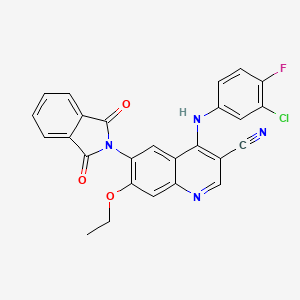
3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-(phthalimidyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-(phthalimidyl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a cyano group, a chloro-fluoroanilino group, an ethoxy group, and a phthalimidyl group attached to a quinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-(phthalimidyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of Functional Groups: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts. The chloro-fluoroanilino group can be added through a coupling reaction with 3-chloro-4-fluoroaniline. The ethoxy group can be introduced through an etherification reaction, and the phthalimidyl group can be added via a nucleophilic substitution reaction with phthalimide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-(phthalimidyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.
科学的研究の応用
3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-(phthalimidyl)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-(phthalimidyl)quinoline involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity. The chloro-fluoroanilino group can participate in hydrogen bonding and hydrophobic interactions, while the ethoxy and phthalimidyl groups can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Cyano-4-(3-chloro-4-fluoroanilino)-6-methoxyquinoline: Similar structure but with a methoxy group instead of an ethoxy group.
3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxyquinoline: Lacks the phthalimidyl group.
3-Cyano-4-(3-chloro-4-fluoroanilino)-6-(phthalimidyl)quinoline: Lacks the ethoxy group.
Uniqueness
3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-(phthalimidyl)quinoline is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both the ethoxy and phthalimidyl groups distinguishes it from other similar compounds, potentially enhancing its solubility, stability, and biological activity.
特性
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-(1,3-dioxoisoindol-2-yl)-7-ethoxyquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClFN4O3/c1-2-35-23-11-21-18(10-22(23)32-25(33)16-5-3-4-6-17(16)26(32)34)24(14(12-29)13-30-21)31-15-7-8-20(28)19(27)9-15/h3-11,13H,2H2,1H3,(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLMKSNVALOHCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501108486 |
Source


|
| Record name | 4-[(3-Chloro-4-fluorophenyl)amino]-6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-7-ethoxy-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501108486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915945-40-3 |
Source


|
| Record name | 4-[(3-Chloro-4-fluorophenyl)amino]-6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-7-ethoxy-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915945-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Chloro-4-fluorophenyl)amino]-6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-7-ethoxy-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501108486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)
![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)

![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)

![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)



